2-Pinanol
Overview
Description
2-Pinanol is a collection of bicyclic terpenoid derived from the terpene pinene, but containing a tertiary alcohol . Both cis and trans isomers exist . They are produced by deoxygenation of corresponding cis- and trans-2-pinane hydroperoxide, which in turn can be produced by autoxidation of pinane with air .
Synthesis Analysis
The synthesis of 2-Pinanol involves the deoxygenation of corresponding cis- and trans-2-pinane hydroperoxide . Another method for synthesizing linalool, a derivative of 2-Pinanol, is the thermal gas-phase isomerization of cis- and trans-pinan-2-ol . A highly selective process of linalool synthesis by the thermal isomerization of 2-pinanol has been shown to be possible .Molecular Structure Analysis
The molecular formula of 2-Pinanol is C10H18O . It has an average mass of 154.249 Da and a monoisotopic mass of 154.135757 Da .Chemical Reactions Analysis
The isomerization of 2-pinanol into linalool has been studied on a monolith carbon-containing catalyst at 733–893 K and a total pressure of 2–40 torr . The rate constants of cis (trans)-2-pinanol transformation into linalool and linalool cyclization are determined .Physical And Chemical Properties Analysis
2-Pinanol is a colorless solid . The melting point ranges from 58–59 °C for the trans isomer to 78–79 °C for the cis isomer .Scientific Research Applications
Kinetic Study and Pyrolysis
Kinetic Models and Reactivity
Vandewiele et al. (2011) conducted a kinetic study on the thermal rearrangement of cis- and trans-2-pinanol. They developed kinetic models for the pyrolysis of these diastereomers and found significant differences in their reactivity and selectivity. This study contributes to the understanding of the thermal behavior of 2-pinanol in various chemical processes (Vandewiele et al., 2011).
Pyrolysis in Different Reactor Systems
Buddoo et al. (2009) compared the pyrolysis of cis-2-pinanol in different reactor systems, noting that higher conversions and selectivities could be achieved using a microreactor system. This study is crucial for optimizing chemical processes involving 2-pinanol (Buddoo et al., 2009).
Stereochemistry and Catalysis
Stereochemistry in Kinetic Modeling
Vandewiele et al. (2016) highlighted the importance of stereochemistry in the automatic generation of kinetic models, using the thermal rearrangement of 2-pinanol as an example. This research is significant for understanding the stereoselective and stereospecific reactions in chemical processes (Vandewiele et al., 2016).
Isomerization and Catalyst Studies
Il'ina et al. (2001) studied the isomerization of 2-pinanol into linalool using a monolith carbon-containing catalyst. They explored the kinetics and proposed a mechanism for linalool formation, indicating the potential for highly selective synthesis processes (Il'ina et al., 2001).
Environmental and Industrial Applications
Pinacyanol Applications
Shapovalov (2022) summarized the important results obtained in the first century of pinacyanol application in both fundamental and applied research. This includes its usage in various systems, providing insight into its diverse applications (Shapovalov, 2022).
Oxidation Studies
Valente et al. (2003) investigated the oxidation of cis-pinane with tert-butyl hydroperoxide, a process that involves the formation of 2-pinanol. This study is important for understanding the chemical transformations and catalytic activities in industrial applications (Valente et al., 2003).
Synthesis Research
Erman and Kane (2008) discussed the synthesis of cyclobutanes and oxatricyclo-derivatives from cis- and trans-pinanols, highlighting the industrial availability and potential for further synthetic research (Erman & Kane, 2008).
Safety And Hazards
2-Pinanol is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWZKGZIIKPPJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5029180 | |
Record name | 2-Pinanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5029180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Nearly white solid; mp = 22-24 deg C; Camphor-type odor; [MSDSonline] | |
Record name | Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-, (1R,2R,5S)-rel- | |
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Record name | 2-Pinanol | |
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Vapor Pressure |
0.07 [mmHg] | |
Record name | 2-Pinanol | |
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URL | https://haz-map.com/Agents/3161 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-Pinanol | |
CAS RN |
473-54-1, 4948-29-2 | |
Record name | 2-Pinanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Pinanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473541 | |
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Record name | 2-Pinanol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004948292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-, (1R,2R,5S)-rel- | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pinanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5029180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,6-trimethylbicyclo[3.1.1]heptane-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.789 | |
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Record name | 2-PINANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5663 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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